Diamminebis(nitrato-O,O')zinc

Description

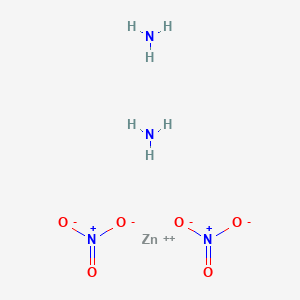

Diamminebis(nitrato-O,O')zinc, with the formula [Zn(NH₃)₂(NO₃)₂], is a coordination complex where zinc(II) is centrally coordinated by two ammonia (NH₃) ligands and two nitrate (NO₃⁻) ions acting as bidentate ligands. The nitrate groups bind through two oxygen atoms (denoted as "nitrato-O,O'"), forming a distorted octahedral geometry around the Zn²⁺ center. This compound is typically synthesized by reacting zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) with aqueous ammonia, where excess ammonia displaces water molecules to form the ammine complex .

Key structural features include:

- Coordination Geometry: Octahedral, with NH₃ ligands occupying axial positions and nitrate ions in equatorial planes.

- Bond Lengths: Zn–N (ammonia) bonds are typically ~2.0–2.1 Å, while Zn–O (nitrate) bonds range from 2.2–2.4 Å, consistent with similar zinc-nitrate complexes .

- Thermal Stability: The ammine ligands enhance stability compared to hydrated zinc nitrate, which is hygroscopic and prone to decomposition .

Properties

CAS No. |

33363-00-7 |

|---|---|

Molecular Formula |

H6N4O6Zn |

Molecular Weight |

223.5 g/mol |

IUPAC Name |

zinc;azane;dinitrate |

InChI |

InChI=1S/2NO3.2H3N.Zn/c2*2-1(3)4;;;/h;;2*1H3;/q2*-1;;;+2 |

InChI Key |

BMYXNTOQEAEHDJ-UHFFFAOYSA-N |

Canonical SMILES |

N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of this compound involves coordination of zinc ions with ammonia and nitrate ligands under controlled conditions. Various synthetic routes exist, including solution-based and mechanochemical (solid-state) methods. The choice of method affects the purity, yield, and structural properties of the final complex.

Conventional Solution-Based Synthesis

The classical approach to synthesizing this compound involves dissolving zinc nitrate hexahydrate and ammonia in an aqueous or alcoholic solvent, allowing the ligands to coordinate to the zinc center.

-

- Dissolve zinc nitrate hexahydrate (Zn(NO3)2·6H2O) in ethanol or water.

- Add an excess of ammonia solution to the zinc nitrate solution under stirring.

- The complex precipitates or remains in solution depending on concentration and temperature.

- The product is isolated by filtration or crystallization.

-

- The solution-based method can lead to side reactions due to dissociation of zinc nitrate into Zn^2+ and NO3^- ions.

- Unidentified byproducts may form, reducing selectivity.

- Requires solvent handling and purification steps.

Mechanochemical (Solid-State) Synthesis

A more recent and efficient method involves mechanochemical synthesis by grinding zinc nitrate hexahydrate with ammonia or an ammine source, such as 3,5-diamino-1,2,4-triazole (DAT), under inert atmosphere conditions.

-

- Mix stoichiometric amounts of zinc nitrate hexahydrate and the ammine ligand (e.g., DAT) in a mortar and pestle inside an argon-filled glovebox.

- Grind the mixture thoroughly at room temperature for approximately 3 hours.

- Alternatively, heat the ground mixture at 80 °C for 20 minutes to accelerate the reaction.

- The reaction proceeds via a solid-state pathway without solvents, yielding the zinc complex as a pure product.

- The product is characterized by powder X-ray diffraction (XRD) and recrystallized from ethanol for single-crystal growth.

-

- High selectivity and yield (>99%) for the desired complex.

- Solvent-free and environmentally benign.

- Scalable and rapid synthesis.

- Avoids side reactions common in solution-based methods.

Reaction Scheme Summary

| Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Zinc nitrate hexahydrate + DAT | Grinding at RT, 3 h | [Zn2(DAT)2(NO3)4] | >99% | Solid-state mechanochemical synthesis |

| Zinc nitrate hexahydrate + DAT | Grinding + heating at 80 °C, 20 min | [Zn2(DAT)2(NO3)4] | >99% | Accelerated solid-state synthesis |

| Zinc nitrate + NH3 in solution | Aqueous or ethanol solvent | Mixture, unidentified byproducts | Variable | Less selective, side reactions possible |

Structural and Analytical Data

Crystallographic Data

- The complex crystallizes in the triclinic space group P1̅.

- The zinc centers adopt a distorted tetrahedral geometry coordinated by two nitrogen atoms from ammine ligands and two oxygen atoms from nitrate ligands.

- The nitrate ligands coordinate in a bidentate O,O' fashion.

- The dinuclear zinc complex forms a nearly planar Zn2N4 ring structure.

- Extensive hydrogen bonding occurs between nitrate oxygen atoms and ammine hydrogen atoms, stabilizing the supramolecular structure.

Elemental Analysis and Thermal Properties

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 8.32 | 8.56 |

| Hydrogen | 1.73 | 1.90 |

| Nitrogen | 33.97 | 33.26 |

In-Depth Research Findings

- Mechanochemical synthesis is superior to solution-based routes for this complex due to higher purity, yield, and environmental benefits.

- The presence of trace water in the solid-state reactants may assist liquid-assisted grinding, enhancing reaction kinetics.

- The complex exhibits photoluminescence and potential biological activity, indicating functional applications beyond coordination chemistry.

Chemical Reactions Analysis

Diamminebis(nitrato-O,O’)zinc undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and nitrogen oxides.

Reduction: Reduction reactions can convert the nitrate ions to nitrogen gas or ammonia, depending on the reducing agent used.

Substitution: The ammonia ligands in Diamminebis(nitrato-O,O’)zinc can be substituted with other ligands, such as water or other amines, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Diamminebis(nitrato-O,O’)zinc has several applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other zinc-containing compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and antimicrobial agents.

Industry: It is used in the production of specialty chemicals and materials, including coatings and pigments

Mechanism of Action

The mechanism of action of Diamminebis(nitrato-O,O’)zinc involves its interaction with molecular targets through coordination chemistry. The zinc ion can coordinate with various biomolecules, influencing their structure and function. This coordination can affect enzymatic activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Parameters of Selected Metal-Nitrate Complexes

Research Findings and Discussion

- Coordination Flexibility: Zinc’s ability to adopt tetrahedral or octahedral geometries (e.g., [Zn(NH₃)₂(NO₃)₂] vs. benzimidazole-zinc complexes ) depends on ligand steric effects and electronic properties.

- Bonding Trends : Zn–O(nitrate) bond lengths (2.2–2.4 Å) are shorter than those in larger metal ions (e.g., Cd²⁺, Ag⁺), aligning with Pearson’s hard-soft acid-base theory .

- Thermal Behavior : Ammine ligands stabilize zinc nitrate against decomposition compared to hydrated forms, a property exploited in industrial processes .

Biological Activity

Diamminebis(nitrato-O,O')zinc is a zinc complex that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the synthesis, characterization, and biological properties of this compound, supported by case studies and relevant research findings.

Synthesis and Characterization

This compound can be synthesized by reacting zinc nitrate with ammonia under controlled conditions. The resulting complex features zinc coordinated with two nitrate ligands and two ammonia molecules. Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography are typically employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays, highlighting its potential as an antimicrobial and antioxidant agent.

Antimicrobial Activity

Antimicrobial activity has been assessed using the disk diffusion method against several bacterial strains. The results indicate that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 18 | 150 |

| Escherichia coli | 15 | 150 |

| Pseudomonas aeruginosa | 12 | 150 |

The compound showed better activity than the precursor ligand, with an activity index calculated to quantify its effectiveness compared to standard antibiotics like ciprofloxacin .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay. The IC50 values obtained indicate that this compound exhibits potent free radical scavenging activity.

| Complex | IC50 (μg/ml) |

|---|---|

| This compound | 10.46 |

| Cu(II) Complex | 8.62 |

These results suggest that this compound has superior antioxidant properties compared to many other metal complexes, making it a promising candidate for further pharmacological studies .

The mechanisms underlying the biological activities of this compound involve its interaction with cellular components. Zinc ions play a crucial role in enzyme function, structural integrity of proteins, and cellular signaling pathways. The redox-inert nature of zinc allows it to participate in various biological processes without undergoing oxidation-reduction reactions .

Interaction with Proteins

Zinc is known to bind to proteins via coordination with amino acids like histidine, cysteine, and glutamate. This binding is essential for maintaining protein structure and function. The dynamic coordination environment of zinc facilitates its role in catalysis and regulation within biological systems .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antibacterial Efficacy : A study demonstrated that this zinc complex significantly inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a novel antibacterial agent .

- Antioxidant Properties : Research indicates that this compound can protect cells from oxidative stress-induced damage, which is critical in preventing various diseases including cancer and neurodegenerative disorders .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments have shown that while this compound exhibits antimicrobial effects, it also maintains a favorable safety profile in non-target cells, which is essential for therapeutic development .

Q & A

Basic Research Questions

Q. What experimental procedures are recommended for synthesizing diamminebis(nitrato-O,O')zinc complexes?

- Methodology :

- Precursor Selection : Use zinc nitrate hexahydrate as the metal source and aqueous ammonia for ligand coordination. Solvents like water or ethanol are typical due to their polarity and compatibility with nitrate ligands .

- Stoichiometric Control : Maintain a 1:2 molar ratio of Zn²⁺ to ammonia to prevent over-coordination. Excess ammonia may lead to byproducts like [Zn(NH₃)₄]²⁺ .

- Crystallization : Slow evaporation at 25°C yields single crystals suitable for X-ray diffraction. Monitor pH (6–8) to avoid ligand dissociation .

- Characterization : Perform elemental analysis (CHN/O) to verify composition and FT-IR to confirm nitrate (ν₃ ~1380 cm⁻¹) and NH₃ (δ ~1600 cm⁻¹) bonding .

Q. How is X-ray crystallography applied to determine the structure of this compound?

- Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer. Collect data at 100 K to minimize thermal motion .

Structure Solution : Employ SHELXT (direct methods) for phase determination. For challenging cases, dual-space algorithms in SHELXD improve success rates .

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use restraints for disordered nitrate groups .

Validation : Check CIF files with PLATON/CHECKCIF for missed symmetry or outliers. Typical R1 values for high-quality structures: <0.05 .

Advanced Research Questions

Q. How do temperature-dependent crystallographic studies resolve coordination geometry ambiguities in zinc ammine nitrate complexes?

- Case Study :

- At 100 K, [Zn(NH₃)₂(NO₃)₂] exhibits near-tetrahedral geometry (N-Zn-N ≈ 109.5°). At 200 K, a fifth weak Zn-O(nitrate) interaction (2.8–3.0 Å) emerges, suggesting dynamic Jahn-Teller distortion .

- Method : Collect high-resolution datasets at multiple temperatures (100–300 K). Analyze bond-length/bond-angle variance using TOPAS or JANA2006. Compare Hirshfeld surfaces to map intermolecular interactions .

- Challenge : Distinguish static disorder from true thermal motion using TLS (Translation-Libration-Screw) models in refinement .

Q. What computational strategies reconcile discrepancies between experimental spectroscopic data and theoretical models for nitrate-zinc systems?

- Approach :

DFT Setup : Optimize geometry at B3LYP/def2-TZVP level in Gaussian 12. Include solvent effects (IEF-PCM for water) and dispersion corrections (D3BJ) .

Vibrational Analysis : Compare calculated IR frequencies (scaled by 0.961) to experimental data. Assign nitrate ν₃ splitting (e.g., 1380 vs. 1300 cm⁻¹) to symmetry reduction upon coordination .

Charge Density Analysis : Use QTAIM in Multiwfn to quantify Zn–N bond critical point (BCP) properties. For [Zn(NH₃)₂(NO₃)₂], ρ(BCP) ≈ 0.15 e/ų confirms covalent character .

Q. How can crystallographic software (e.g., SHELXL, OLEX2) address twinning or disorder in this compound structures?

- Solutions :

- Twinning : In OLEX2, use the TwinRotMat tool to identify twin laws (e.g., 180° rotation about [100]). Refine twin fractions with BASF parameters .

- Disorder : For nitrate groups, split atoms over two sites (PART 1/2 in SHELXL). Apply SIMU/SADI restraints to maintain reasonable geometry .

- Validation : Cross-validate with independent methods like ¹⁵N NMR to confirm ammonia positional disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.